molecular formula C19H28N4O2 B5522685 N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide

N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide

Cat. No.: B5522685
M. Wt: 344.5 g/mol
InChI Key: IOJHRAOPMRKJKK-UHFFFAOYSA-N
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Description

The compound “N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused benzene and imidazole ring, and a morpholine group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and morpholine rings. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and morpholine rings, as well as the pentanamide group. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and morpholine rings. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antioxidant and Glucosidase Inhibitors

Benzimidazole derivatives containing a morpholine skeleton have been synthesized and evaluated for their antioxidant activities and potential as glucosidase inhibitors. These compounds have shown significant in vitro antioxidant activities, as well as promising α-glucosidase inhibitory potential, making them interesting targets for further investigation in the management of oxidative stress-related diseases and diabetes mellitus respectively (Özil, Parlak, & Baltaş, 2018).

Corrosion Inhibition

Synthesized benzimidazole derivatives have been studied for their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. These studies have demonstrated high inhibition efficiency, suggesting the potential of these compounds in industrial applications to protect metals against corrosion (Yadav et al., 2016).

Anti-inflammatory Activity

New series of benzimidazole derivatives bearing oxadiazole and morpholine rings have been synthesized and their anti-inflammatory activities evaluated using carrageenan-induced rat paw edema test. Some of these compounds exhibited significant anti-inflammatory activity, indicating their potential for development into new therapeutic agents for inflammatory diseases (Rathore et al., 2017).

Dual-Acting Inhibitors

A study aimed at investigating benzimidazole-morpholine derivatives for their inhibitory potential against enzymes such as acetylcholinesterase (AChE), monoamine oxidase A and B (MAO-A/B), and cyclooxygenase-1 and 2 (COX-1/2) has identified compounds with promising multi-action therapeutic potentials. These findings open up possibilities for the treatment of diseases characterized by inflammation and neurodegenerative processes (Can et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, it could interact with biological targets in the body to exert its effects. The benzimidazole group, for example, is found in many pharmaceutical drugs and can interact with various enzymes and receptors .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future studies could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Properties

IUPAC Name

N-[1-methyl-2-(2-morpholin-4-ylethyl)benzimidazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-3-4-5-19(24)20-15-6-7-17-16(14-15)21-18(22(17)2)8-9-23-10-12-25-13-11-23/h6-7,14H,3-5,8-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJHRAOPMRKJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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